Home > Products > Screening Compounds P62190 > 3-[5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole
3-[5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole -

3-[5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole

Catalog Number: EVT-4084398
CAS Number:
Molecular Formula: C24H18N4O3
Molecular Weight: 410.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-({[2-amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid

  • Compound Description: This compound is a novel crystal of the zwitterion of 5-({[2-amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid. Research focuses on its preparation and potential applications [, , , , , , ].

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This imidazole compound [, ] is synthesized through a multistep reaction involving 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide.

N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy] phenyl]-N'-pentylurea

  • Compound Description: This compound [] is a potent inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT) and exhibits antiatherosclerotic activity.

7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3′-arylthio-cephalosporic Acid Derivatives

  • Compound Description: This research focuses on synthesizing novel cephamycin scaffold derivatives, specifically 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3′-arylthio-cephalosporic acid derivatives, for potential use in developing new β-lactam antibiotics [].

(E)-Ethyl 2-cyano-3-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acrylate dihydrate

  • Compound Description: The crystal structure of this compound [] reveals that the imidazole ring is not coplanar with the three attached benzene rings.

4-(1-Allyl-4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline

  • Compound Description: This compound [] crystallizes with four independent molecules in the asymmetric unit of the triclinic unit cell.

2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid

  • Compound Description: This compound [] acts as a novel diacylglyceride acyltransferase-1 (DGAT-1) inhibitor and is being investigated for potential therapeutic use in metabolic disorders.

3-[5-(3,4-Dichloro-phenyl)-1-(4-methoxy-phenyl)-1H-pyrazol-3-yl]-2-m-tolyl-propionate (JNJ-17156516)

  • Compound Description: JNJ-17156516 is a potent and selective cholecystokinin (CCK)1-receptor antagonist [].

2,4,6-tris[4-(1H-imidazol-1-yl)phenyl]-1,3,5-triazine — dimethylformamide (1/1)

  • Compound Description: This compound [] has been structurally characterized using single-crystal X-ray diffraction.

2-Methoxy-6-[(3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-iminomethyl] Phenyl Benzoate

  • Compound Description: The theoretical features of this Schiff base compound [] have been extensively studied using computational methods.

2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate

  • Compound Description: This compound's [] structural and electronic properties were investigated using DFT methods and compared with experimental data.

6-substituted-3-(5’-chloro-3’-phenyl-1’H-indole-2’yl)-3, 4-dihydro-4-substituted-phenacyl-2H-1, 3-benzoxazin-2-ones

  • Compound Description: This class of compounds [] was screened for their pharmacological activities, including anti-inflammatory and analgesic properties.

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogs

  • Compound Description: A series of (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogs were synthesized and characterized [].
  • Compound Description: This compound [] is a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent.

3-[5-(1H-Benzimidazol-2-Ylmethanesulfonyl)-4-Phenyl-4H-(1,2,4)Triazol-3-Yl]-1H-(1,8)Naphthyridin-4-One Derivatives

  • Compound Description: This research focuses on synthesizing a series of novel 3-[5-(1H-benzimidazol-2-ylmethanesulfonyl)-4-phenyl-4H-(1,2,4)triazol-3-yl]-1H-(1,8)naphthyridin-4-one derivatives [].

2-Methoxy-6-[(3-(P-Methylbenzyl)-4,5-Dihydro-1h-1,2,4-Triazol-5-One-4-Yl)-Azomethin]-Phenyl Benzoate

  • Compound Description: The molecular structure and properties of this compound [] were studied using DFT calculations and spectroscopic methods.
  • Compound Description: A series of 5-substituted phenyl-N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl)-1, 3, 4-oxadiazol-2-amines were synthesized and characterized [].

1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles

  • Compound Description: Several derivatives of 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles were synthesized and their biological activities were evaluated [].

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophen­yl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene

  • Compound Description: This compound [] displays photochromic behavior in both crystalline and solution phases.

2-[2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol

  • Compound Description: The crystal structure of this compound [] provides insights into the conformational preferences and intermolecular interactions of substituted imidazoles.

(4Z)-1-[(E)-(4-Meth­oxy­benzyl­idene)amino]-2-phenyl-4-[(thio­phen-2-yl)­methyl­idene]-1H-imidazol-5(4H)-one

  • Compound Description: The crystal structure of this compound [] reveals the presence of intramolecular hydrogen bonds influencing its conformation.

1-(5-(4-Phenyl)-2-Mercapto-1H-Imidazol-1-Yl)-3-Phenylthiourea Derivatives

  • Compound Description: Several 1-(5-(4-phenyl)-2-mercapto-1H-imidazol-1-yl)-3-phenylthiourea derivatives [] were synthesized and evaluated for their anti-HIV, antibacterial, antifungal, and anthelmintic activities.

Ethyl 2-[[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetate

  • Compound Description: This compound [] can be synthesized through both conventional and microwave-mediated combinatorial chemistry methods.

2-Methoxy-4-(1-phenyl-3-\nmethyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives

  • Compound Description: A series of 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol derivatives [] were synthesized and evaluated for their anti-inflammatory potential.
  • Compound Description: This research focuses on the synthesis and characterization of a novel crystal of 5 - ({[2-amino-3- (4-carbamoyl-2,6-dimethyl-phenyl) -propionyl] - [1- (4-imidazol -2 -1h- -yl) -ethyl] -amino} -methyl) -2-methoxy-benzoic acid [].

3-[5-(4-Nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde Derivatives

  • Compound Description: This research focuses on synthesizing new derivatives of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde with potential antimicrobial activity [].

2-Meth­oxy-4-[3-(3-nitro­phen­yl)-4,5-di­hydro-1H-pyrazol-5-yl]phenol

  • Compound Description: The crystal structure of this compound [] provides insights into its molecular conformation and the intermolecular interactions influencing its packing arrangement.

7-methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole (TASP0382088)

  • Compound Description: TASP0382088 is a potent and selective transforming growth factor-β type I receptor (ALK5) inhibitor studied for its potential as a topical drug for alopecia [].

5-methoxy-3-(1-methylethoxy)-1-phenyl-N-(1H-tetrazol-5-yl)-1H-indole-2-carboxamide-diethylamine

  • Compound Description: This compound [] has been identified as a potential anti-allergy agent.
  • Compound Description: A series of 2, 6-bis (subtituted phenyl)-1, 4-dihydro-3, 5-di (1H-imidazol-1-yl)-4-(subtituted phenyl) pyridine derivatives were synthesized and evaluated for their antifungal activity [].

1‐Aryl‐2‐(1H‐imidazol‐1‐yl/1H‐1,2,4‐triazol‐1‐yl)ethanones and Their Derivatives

  • Compound Description: This research investigates a series of 1‐aryl‐2‐(1H‐imidazol‐1‐yl/1H‐1,2,4‐triazol‐1‐yl)ethanones and their derivatives as potential inhibitors of heme oxygenases (HO-1 and HO-2), enzymes involved in heme degradation [].

Diaquabis{3-[4-(1H-imidazol-1-yl)phenyl]-5-(pyridin-2-yl-κN)-1H-1,2,4-triazol-1-ido-κN 1}zinc

  • Compound Description: The crystal structure of this zinc complex [] reveals a distorted octahedral coordination geometry around the zinc ion, with hydrogen bonds contributing to the three-dimensional network.

5-{[(1H-benzo[d]imidazol-2-yl) thio] methyl}-3-phenyl-1,2,4-oxadiazoles

  • Compound Description: Several novel 5-{[(1H-benzo[d]imidazol-2-yl) thio] methyl}-3-phenyl-1,2,4-oxadiazoles were synthesized and evaluated for their antimicrobial, antioxidant, and haemolytic activities [].

Amino-substituted (1H-benzo[d]imidazol-1-yl)pyrimidine hybrids

  • Compound Description: A concise and efficient synthesis of a series of amino-substituted (1H-benzo[d]imidazol-1-yl)pyrimidine hybrids has been developed [].

Properties

Product Name

3-[5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole

IUPAC Name

3-[5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole

Molecular Formula

C24H18N4O3

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C24H18N4O3/c1-31-21-12-11-16(28(29)30)13-18(21)23-22(15-7-3-2-4-8-15)26-24(27-23)19-14-25-20-10-6-5-9-17(19)20/h2-14,25H,1H3,(H,26,27)

InChI Key

WAXUDATYIWYZTJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(N=C(N2)C3=CNC4=CC=CC=C43)C5=CC=CC=C5

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(N=C(N2)C3=CNC4=CC=CC=C43)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.